2-Furylacetone

説明

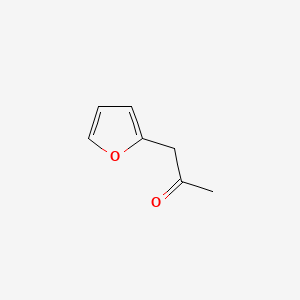

Structure

3D Structure

特性

IUPAC Name |

1-(furan-2-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-6(8)5-7-3-2-4-9-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOJTGSBENZIOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064535 | |

| Record name | 2-Propanone, 1-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Liquid; Aroma suggestive of raddish | |

| Record name | 1-(2-Furanyl)-2-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032917 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | (2-Furyl)-2-propanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1499/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

179.00 to 180.00 °C. @ 760.00 mm Hg | |

| Record name | 1-(2-Furanyl)-2-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032917 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ether, triacetin, Soluble (in ethanol) | |

| Record name | (2-Furyl)-2-propanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1499/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.074-1.080 | |

| Record name | (2-Furyl)-2-propanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1499/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6975-60-6 | |

| Record name | 1-(2-Furyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6975-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl methyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006975606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1-(2-furanyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanone, 1-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-furylacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURFURYL METHYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI59VJ54CN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(2-Furanyl)-2-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032917 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

29 °C | |

| Record name | 1-(2-Furanyl)-2-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032917 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Enigmatic Presence of 2-Furylacetone in Nature: A Technical Guide to Its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Furylacetone, a furan derivative with potential applications in flavor chemistry and as a building block in organic synthesis, has been identified in several natural sources. This technical guide provides a comprehensive overview of the reported discovery and isolation of this compound from prominent natural sources, including the pericarp of mangosteen (Garcinia mangostana), cured tobacco leaves (Nicotiana tabacum), and licorice root (Glycyrrhiza glabra). While its presence is documented, this guide highlights the current scarcity of detailed isolation protocols and quantitative data, underscoring the compound's likely existence as a trace volatile. Methodologies for the analysis of volatile organic compounds from these plant matrices are detailed, offering a foundational approach for targeted isolation and quantification of this compound. Furthermore, its formation as a product of the Maillard reaction in thermally processed foods is discussed as a significant biosynthetic pathway.

Discovery and Natural Occurrence

The discovery of this compound in the plant kingdom is primarily documented in chemical databases and broad phytochemical screening studies rather than in dedicated isolation papers. Its identification has been reported in a diverse range of plant species, suggesting a potentially widespread but minor role in plant volatile profiles.

Table 1: Natural Sources of this compound

| Natural Source | Plant Part | Reference |

| Mangosteen (Garcinia mangostana) | Pericarp | [1] |

| Tobacco (Nicotiana tabacum) | Cured Leaves | [1] |

| Licorice (Glycyrrhiza glabra) | Root | [1] |

In addition to its presence in raw plant material, this compound is a well-known product of the Maillard reaction, a non-enzymatic browning reaction that occurs between amino acids and reducing sugars upon heating. This pathway is a significant source of this compound in a variety of cooked and roasted foods, including coffee, roasted beef, and various baked goods.

Experimental Protocols for Isolation and Identification

Detailed experimental protocols specifically for the isolation of this compound from Garcinia mangostana, Nicotiana tabacum, or Glycyrrhiza glabra are not extensively described in the available scientific literature. However, based on the analysis of volatile compounds from these matrices, a general workflow can be proposed. The isolation of this likely trace compound requires sensitive analytical techniques.

General Workflow for Isolation and Identification

The following diagram outlines a logical workflow for the extraction, identification, and quantification of this compound from plant material.

Detailed Methodologies

2.2.1. Sample Preparation:

-

Source Material: Fresh pericarp of Garcinia mangostana, cured leaves of Nicotiana tabacum, or dried roots of Glycyrrhiza glabra.

-

Preparation: The plant material should be thoroughly cleaned and dried (lyophilization or air-drying at a controlled temperature to minimize volatile loss). The dried material is then ground into a fine powder to increase the surface area for extraction.

2.2.2. Extraction of Volatile Compounds:

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a sensitive and solvent-free technique suitable for detecting trace volatiles.

-

A known quantity of the powdered plant material is placed in a sealed headspace vial.

-

An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is added for quantification.

-

The vial is heated to a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.

-

An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace to adsorb the volatile compounds.

-

The fiber is then retracted and directly injected into the gas chromatograph for thermal desorption and analysis.

-

-

Solvent Extraction followed by Distillation: For obtaining larger quantities for structural elucidation or bioassays.

-

The powdered plant material is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether) at room temperature.

-

The resulting extract is concentrated under reduced pressure.

-

The concentrated extract is then subjected to steam distillation or, for more thermally sensitive compounds, Solvent-Assisted Flavor Evaporation (SAFE) to separate the volatile fraction from non-volatile components.

-

2.2.3. Identification and Quantification:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for the identification and quantification of this compound.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature gradient is used to separate the volatile compounds based on their boiling points and column interactions.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The mass spectrometer is operated in full scan mode for identification and selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

-

-

Identification: The identification of this compound is confirmed by comparing the obtained mass spectrum and retention index with those of an authentic standard and/or with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Quantification can be achieved by creating a calibration curve with an authentic standard of this compound. The use of an appropriate internal standard is crucial for accurate quantification to correct for variations in extraction efficiency and injection volume.

Biosynthesis

In Planta Biosynthesis

The precise biosynthetic pathway of this compound in Garcinia mangostana, Nicotiana tabacum, or Glycyrrhiza glabra has not been elucidated. Furanoids in plants can be synthesized through various complex pathways, often involving the cyclization of fatty acid derivatives. However, a direct enzymatic route to a short-chain furan like this compound from primary metabolites has yet to be described in these species.

Formation via the Maillard Reaction

The most well-understood pathway for the formation of this compound is the Maillard reaction. This complex series of reactions is initiated by the condensation of a reducing sugar and an amino acid, followed by a cascade of rearrangements, dehydrations, and cyclizations.

Quantitative Data

As of the current literature review, specific quantitative data on the concentration of this compound in Garcinia mangostana, Nicotiana tabacum, or Glycyrrhiza glabra is not available. The compound is likely present at trace levels (ng/g to low µg/g range), which necessitates the use of highly sensitive analytical methods for its detection and quantification.

Conclusion and Future Perspectives

This compound is a naturally occurring furan derivative with a documented presence in several plant species and as a product of the Maillard reaction. While its discovery in these plants is noted, there is a significant gap in the scientific literature regarding its targeted isolation, quantification, and in planta biosynthesis. The methodologies outlined in this guide provide a robust framework for researchers to pursue the targeted analysis of this compound from natural sources. Future research should focus on the development and validation of sensitive analytical methods to accurately quantify this compound in various plant matrices. Elucidating its biosynthetic pathway in plants could open avenues for biotechnological production. Furthermore, a deeper understanding of its biological activities, if any, could be of interest to the drug development community.

References

Biosynthesis of 2-Furylacetone in plants and microbes

An In-depth Technical Guide to the Biosynthesis of 2-Furylacetone in Plants and Microbes

Abstract

This compound, a furan derivative also known as 4-(2-furyl)-2-butanone, is a significant volatile organic compound contributing to the aroma of various fruits and processed foods. Its production in biological systems occurs through distinct pathways in plants and microorganisms, leveraging precursors from carbohydrate and amino acid metabolism. This technical guide offers a comprehensive examination of the core biosynthetic routes of this compound, designed for researchers, scientists, and professionals in drug development. The document details the enzymatic pathways, summarizes quantitative production data, provides established experimental protocols, and presents visualizations of the biosynthetic and analytical workflows to facilitate a deeper understanding of this important natural product.

Introduction

This compound is a naturally occurring flavor and fragrance compound found in fruits such as mangosteen and tobacco.[1] Beyond its sensory properties, the furan moiety is a key structural motif in many pharmaceuticals, making the biosynthetic pathways of furan derivatives an area of significant interest. Understanding how plants and microbes synthesize this compound can pave the way for metabolic engineering strategies to enhance its production for industrial applications, ranging from food additives to specialty chemical precursors. This guide synthesizes the current knowledge on these pathways, providing both theoretical frameworks and practical methodologies.

Biosynthetic Pathways

The biological synthesis of this compound follows different routes in the plant and microbial kingdoms, reflecting their distinct metabolic capabilities.

Biosynthesis in Microbes

In microorganisms, particularly fungi, the biosynthesis of this compound is intrinsically linked to the metabolism of pentose sugars derived from lignocellulosic biomass.[2]

The established pathway proceeds as follows:

-

Furfural Formation: Hemicellulose, a major component of biomass, is hydrolyzed to release pentose sugars, primarily D-xylose. Acid-catalyzed dehydration of these pentoses yields furfural, a key platform chemical and central intermediate in this pathway.[3]

-

Aldol Condensation: The core C-C bond formation is proposed to be an enzymatic aldol-type condensation between furfural and pyruvate. This reaction, catalyzed by an aldolase or a promiscuous ThDP-dependent enzyme like pyruvate decarboxylase, forms the intermediate 4-(furan-2-yl)-4-hydroxy-2-oxobutanoate.[4][5]

-

Decarboxylation: The resulting α-keto acid is then decarboxylated by a carboxy-lyase to yield 4-(2-furyl)-4-hydroxy-2-butanone.[4]

-

Reduction: Finally, a reductase enzyme is believed to catalyze the removal of the hydroxyl group, yielding the final product, this compound.

Fungi such as Aspergillus flavus and Irpex lacteus are known producers of various furan derivatives, suggesting they possess the necessary enzymatic machinery for such transformations.[6][7]

Proposed Biosynthesis in Plants

The biosynthetic route to this compound in plants is less defined, but evidence points towards a connection with branched-chain amino acid metabolism. The proposed pathway likely originates from L-isoleucine.

-

Deamination: L-isoleucine is first deaminated by an aminotransferase to yield α-keto-β-methylvalerate, a central intermediate in isoleucine catabolism.[8]

-

Rearrangement and Cyclization: It is hypothesized that a series of uncharacterized enzymatic steps, potentially involving promiscuous enzymes from the branched-chain amino acid pathway, catalyze the oxidative rearrangement and cyclization of this keto acid or its downstream metabolites to form the furan ring and the acetone side chain.[9]

This proposed pathway remains speculative and requires further investigation, including the identification of specific enzymes and intermediates.

Quantitative Data on Furan Derivative Biosynthesis

While specific production titers for this compound are not widely reported, data from related microbial biotransformations highlight the potential of these systems. The following table summarizes relevant quantitative data.

| Organism/System | Product | Precursor(s) | Key Enzyme(s) | Production Titer | Yield |

| Saccharomyces cerevisiae | This compound | Furfural | Not specified | Metabolite detected[1] | Not Reported |

| Engineered E. coli | 2-Furylhydroxymethylketone | Furfural, Formaldehyde | Pyruvate Decarboxylase (SsPDC) | 63 g/L | 96.2% |

| Candida krusei ZJB-09162 | (R)-1,3-butanediol | 4-hydroxy-2-butanone | Carbonyl Reductase | 38.7 g/L | 83.9% conversion[10] |

| Various Fungi | Various Furan Derivatives | Pentose Sugars | Not specified | Not Reported | Not Reported |

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound and for assaying key enzymatic activities involved in its biosynthesis.

Extraction and Quantification of this compound by GC-MS

Objective: To extract, identify, and quantify this compound from a biological matrix (e.g., plant tissue, fungal culture).

Materials:

-

Biological sample (e.g., 2 g of homogenized plant tissue or 5 mL of microbial culture supernatant).

-

Saturated NaCl solution.

-

Dichloromethane (DCM), GC-grade.

-

Anhydrous sodium sulfate.

-

Internal standard (e.g., 2-octanone solution of known concentration).

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

DB-5 or equivalent non-polar capillary column.

Protocol:

-

Sample Preparation: Homogenize solid samples. For liquid samples, centrifuge to remove cells if analyzing the supernatant.[11]

-

Internal Standard Spiking: Add a known amount of internal standard (e.g., 50 µL of 100 µg/mL 2-octanone in DCM) to the sample.

-

Liquid-Liquid Extraction: Add an equal volume of saturated NaCl solution to the sample to reduce the solubility of organic compounds. Extract the mixture twice with 2 volumes of DCM by vigorous vortexing for 2 minutes.

-

Phase Separation: Centrifuge the emulsion at 4,000 x g for 15 minutes. Carefully collect the lower organic (DCM) layer using a glass pipette.

-

Drying and Concentration: Pool the organic extracts and pass them through a small column containing anhydrous sodium sulfate to remove residual water. Concentrate the dried extract to a final volume of approximately 200 µL under a gentle stream of nitrogen.

-

GC-MS Analysis: Inject 1 µL of the concentrated extract into the GC-MS.

-

Inlet: 250°C, splitless mode.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 40°C for 3 min, ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min, and hold for 5 min.

-

MS Detector: Electron ionization (EI) at 70 eV. Scan range m/z 40-300.

-

-

Data Analysis: Identify this compound by comparing its retention time and mass spectrum to an authentic standard. Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

Assay for Aldolase Activity with Furfural and Pyruvate

Objective: To measure the enzymatic activity of a putative aldolase or lyase that catalyzes the condensation of furfural and pyruvate.

Materials:

-

Cell-free enzyme extract or purified protein.

-

Potassium phosphate buffer (100 mM, pH 7.5).

-

Furfural solution (50 mM in buffer).

-

Sodium pyruvate solution (100 mM in buffer).

-

Thiamine diphosphate (ThDP) solution (10 mM, if testing a ThDP-dependent enzyme).

-

MgCl₂ solution (50 mM).

-

UV/Vis Spectrophotometer.

Protocol:

-

Reaction Mixture Preparation: In a 1 mL cuvette, prepare a reaction mixture containing:

-

800 µL Potassium phosphate buffer.

-

50 µL MgCl₂ solution.

-

20 µL ThDP solution (if applicable).

-

50 µL Sodium pyruvate solution.

-

50 µL Enzyme extract.

-

-

Assay Initiation: Equilibrate the mixture at 30°C for 5 minutes in the spectrophotometer. Initiate the reaction by adding 30 µL of the furfural solution and mix immediately.

-

Activity Measurement: Monitor the reaction progress by observing the formation of the α,β-unsaturated ketone product resulting from the dehydration of the initial aldol adduct. This can often be measured by an increase in absorbance at a specific wavelength (e.g., around 320-340 nm, to be determined empirically with the product standard). Record the change in absorbance over time for 5-10 minutes.

-

Calculation: Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot. Convert this rate to enzyme activity (µmol/min/mg protein) using the molar extinction coefficient of the product and the total protein concentration in the assay. One unit of activity can be defined as the amount of enzyme that produces 1 µmol of product per minute.

Visualizations of Pathways and Workflows

The following diagrams illustrate the core biosynthetic pathways and the analytical workflow described in this guide.

Caption: Microbial biosynthesis of this compound from pentose sugars via a furfural intermediate.

Caption: Proposed biosynthetic pathway of this compound from L-isoleucine in plants.

Caption: Experimental workflow for the analysis of this compound from biological samples.

Conclusion and Future Perspectives

The biosynthesis of this compound is a compelling example of metabolic diversity, with distinct and elegant pathways in microbes and proposed routes in plants. The microbial pathway, originating from biomass-derived furfural, is well-aligned with the principles of green chemistry and presents a promising target for industrial biotechnology. Future research should focus on the discovery and characterization of the specific aldolases, decarboxylases, and reductases that complete this pathway in fungi and bacteria. For the plant pathway, significant work is needed to move from a proposed hypothesis to a fully elucidated route, including identifying the key enzymes that catalyze the transformation of amino acid intermediates into a furan ring structure. Success in these areas will not only deepen our fundamental understanding of natural product biosynthesis but also unlock the potential for sustainable, bio-based production of this compound and other valuable furan derivatives.

References

- 1. Furfuryl methyl ketone | C7H8O2 | CID 228583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic asymmetric synthesis by decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Steady-state kinetics and inhibition studies of the aldol condensation reaction catalyzed by bovine liver and Escherichia coli 2-keto-4-hydroxyglutarate aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new furan derivative from an endophytic Aspergillus flavus of Cephalotaxus fortunei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Furan Derivatives and Polyketides from the Fungus Irpex lacteus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA) | Semantic Scholar [semanticscholar.org]

- 11. Inhibition effects of furfural on alcohol dehydrogenase, aldehyde dehydrogenase and pyruvate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Furylacetone: A Technical Guide

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Furylacetone (also known as 1-(furan-2-yl)propan-2-one), a key chemical intermediate and flavoring agent. The following sections present tabulated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The structural elucidation of this compound is critically supported by a combination of spectroscopic techniques. The data presented in the following tables have been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The ¹H and ¹³C NMR spectra were recorded in deuterated chloroform (CDCl₃).[1]

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.37 | dd, J = 1.8, 0.8 Hz | 1H | H-5 (furan) |

| 6.35 | dd, J = 3.2, 1.8 Hz | 1H | H-4 (furan) |

| 6.19 | d, J = 3.2 Hz | 1H | H-3 (furan) |

| 3.71 | s | 2H | -CH₂- |

| 2.16 | s | 3H | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (100.40 MHz, CDCl₃)[1]

| Chemical Shift (δ) ppm | Assignment |

| 204.11 | C=O (ketone) |

| 148.34 | C-2 (furan) |

| 142.21 | C-5 (furan) |

| 110.71 | C-3 (furan) |

| 108.27 | C-4 (furan) |

| 43.24 | -CH₂- |

| 29.14 | -CH₃ |

Infrared (IR) Spectroscopy

The functional groups present in this compound can be identified through their characteristic vibrational frequencies in the IR spectrum.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | =C-H stretch (furan) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1725-1705 | Strong | C=O stretch (ketone) |

| ~1600-1475 | Medium-Weak | C=C stretch (furan ring) |

| ~1300-1000 | Strong | C-O stretch (furan ring and C-C) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 124 | Moderate | [M]⁺ (Molecular Ion) |

| 95 | High | [M - CHO]⁺ or [Furanoyl cation] |

| 81 | High | [M - CH₃CO]⁺ (Furfuryl cation) |

| 43 | High | [CH₃CO]⁺ (Acetyl cation) |

| 39 | Moderate | [C₃H₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A solution of this compound (5-10 mg) is prepared by dissolving the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-15 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy (ATR-FTIR)

-

Sample Preparation: As this compound is a liquid at room temperature, a small drop of the neat liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The IR spectrum is recorded using a Bruker Tensor 27 FT-IR spectrometer or equivalent.[1]

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

-

-

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or ethyl acetate (1 µL/mL).

-

Instrumentation: The analysis is performed on a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: The mass spectrum of the GC peak corresponding to this compound is analyzed to identify the molecular ion and major fragment ions.

Workflow Visualization

The general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound is illustrated in the diagram below.

Caption: Workflow for Spectroscopic Analysis.

References

Quantum Chemical Blueprint of 2-Furylacetone: A Technical Guide for Drug Discovery and Molecular Engineering

Introduction: 2-Furylacetone, a heterocyclic ketone, presents a scaffold of interest in medicinal chemistry and materials science. Understanding its three-dimensional structure, electronic properties, and reactivity at a quantum level is paramount for the rational design of novel derivatives with tailored functionalities. This technical guide provides a comprehensive overview of the in-silico characterization of this compound using state-of-the-art quantum chemical calculations. While direct experimental quantum chemical studies on this specific molecule are not extensively published, this document outlines the established computational protocols and expected molecular properties based on robust theoretical frameworks and data from analogous furan-containing compounds.

Computational Methodology

The quantum chemical calculations detailed herein are modeled on protocols widely and successfully applied to furan and its derivatives. These methods provide a reliable framework for predicting the molecular properties of this compound.

Conformational Analysis

A thorough exploration of the potential energy surface of this compound is crucial to identify its stable conformers. The primary degree of rotational freedom is around the C(furan)-C(methylene) bond. The calculations would be performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. The solvent effects can be modeled using the Polarizable Continuum Model (PCM).

Geometry Optimization and Vibrational Spectra

The identified stable conformers from the conformational analysis would be subjected to full geometry optimization at the B3LYP/6-311++G(d,p) level of theory. The absence of imaginary frequencies in the subsequent vibrational frequency calculations confirms that the optimized structures correspond to true energy minima. The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of this compound.

Electronic Structure and Spectra

The electronic properties, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap, are calculated at the same level of theory. These frontier orbitals are key indicators of the molecule's chemical reactivity and kinetic stability. The electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT) calculations, which provide insights into the electronic transitions.

Reactivity Descriptors

Conceptual DFT provides a framework to quantify the chemical reactivity of a molecule.[1][2] Global reactivity descriptors such as chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω) can be calculated from the energies of the HOMO and LUMO.[3][4] These descriptors are invaluable for predicting the molecule's behavior in chemical reactions.

Predicted Molecular Properties

Based on the computational methodologies described above and data from similar furan derivatives, the following tables summarize the expected quantitative data for the most stable conformer of this compound.

Optimized Geometrical Parameters

The table below presents the predicted bond lengths and bond angles for the key structural features of this compound.

| Parameter | Value | Parameter | Value |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| O1-C2 | 1.36 | C5-O1-C2 | 106.7 |

| C2-C3 | 1.37 | O1-C2-C3 | 110.6 |

| C3-C4 | 1.43 | C2-C3-C4 | 106.1 |

| C4-C5 | 1.36 | C3-C4-C5 | 106.1 |

| C5-O1 | 1.37 | C4-C5-O1 | 110.5 |

| C2-C6 | 1.51 | O1-C2-C6 | 115.9 |

| C6-C7 | 1.52 | C3-C2-C6 | 133.5 |

| C7-O8 | 1.21 | C2-C6-C7 | 112.0 |

| C7-C9 | 1.52 | C6-C7-O8 | 121.5 |

| C6-C7-C9 | 117.0 | ||

| O8-C7-C9 | 121.5 |

Table 1: Predicted Optimized Geometrical Parameters for this compound.

Predicted Vibrational Frequencies

The most significant predicted vibrational modes and their corresponding frequencies are listed below. These are crucial for interpreting experimental IR and Raman spectra.

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3140 | C-H stretching (furan ring) |

| ~2925 | C-H stretching (methyl and methylene) |

| ~1715 | C=O stretching (ketone) |

| ~1580 | C=C stretching (furan ring) |

| ~1450 | CH₂ scissoring |

| ~1360 | CH₃ symmetric bending |

| ~1150 | C-O-C stretching (furan ring) |

| ~1010 | Furan ring breathing |

Table 2: Predicted Prominent Vibrational Frequencies of this compound.

Electronic Properties and Reactivity Descriptors

The following table summarizes the key electronic properties and global reactivity descriptors for this compound.

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Chemical Potential (μ) | -4.15 eV |

| Chemical Hardness (η) | 2.35 eV |

| Global Electrophilicity (ω) | 3.67 eV |

Table 3: Predicted Electronic Properties and Reactivity Descriptors of this compound.

Visualizations

Visual representations of the computational workflow and the molecule's electronic structure provide a clearer understanding of the theoretical approach and its outcomes.

Conclusion

This technical guide outlines a robust computational framework for the in-depth quantum chemical analysis of this compound. The predicted data on its geometry, vibrational spectra, and electronic properties serve as a valuable resource for researchers in drug development and materials science. The presented methodologies and expected results provide a solid foundation for further experimental and theoretical investigations, paving the way for the design of novel this compound derivatives with enhanced biological activity or material properties. It is important to reiterate that these findings are based on established theoretical models and analogies to similar compounds, and experimental validation is encouraged.

References

The Enigmatic Presence of 2-Furylacetone in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of 2-Furylacetone (also known as furfuryl methyl ketone) in various food products and plants. While qualitative identification of this furan derivative is documented across a range of matrices, quantitative data remains notably scarce in publicly available scientific literature. This guide summarizes the current state of knowledge, detailing the analytical methodologies for its detection, exploring its primary formation pathway through the Maillard reaction, and touching upon its potential biosynthesis in plants.

Natural Occurrence of this compound

This compound has been identified as a volatile compound contributing to the characteristic aroma and flavor profiles of numerous thermally processed foods and some plant species. Its presence is largely attributed to the heat-induced Maillard reaction between reducing sugars and amino acids. The following tables summarize the documented qualitative occurrence of this compound.

Table 1: Documented Presence of this compound in Food Products

| Food Category | Specific Food Item | Type of Occurrence |

| Beverages | Coffee (roasted) | Qualitative |

| Beer | Qualitative | |

| Sherry | Qualitative | |

| Tea (black) | Qualitative | |

| Meat & Poultry | Beef (roasted) | Qualitative |

| Pork (liver) | Qualitative | |

| Bakery & Grains | Bread (wheat) | Qualitative |

| Dairy | Milk | Qualitative |

| Vegetables | Onion (roasted) | Qualitative |

| Potato (cooked, chip) | Qualitative | |

| Fruits | Plum | Qualitative |

| Soy Products | Soybean | Qualitative |

Table 2: Documented Presence of this compound in Plants

| Plant Species | Common Name | Part of Plant | Type of Occurrence |

| Garcinia mangostana | Mangosteen | Not specified | Qualitative[1] |

| Nicotiana tabacum | Tobacco | Not specified | Qualitative[1] |

| Glycyrrhiza glabra | Licorice | Not specified | Qualitative[1] |

Formation Pathway: The Maillard Reaction

The primary route for the formation of this compound in food is the Maillard reaction, a complex series of non-enzymatic browning reactions that occur when reducing sugars and amino acids are heated.[2][3][4][5][6] This reaction is responsible for the desirable flavors, aromas, and colors of many cooked foods.

The formation of furan derivatives within the Maillard reaction involves the degradation of Amadori or Heyns rearrangement products. While a definitive, step-by-step pathway for this compound is not extensively detailed, a plausible general mechanism involves the reaction of a pentose sugar (like ribose) or a hexose sugar (like glucose) with an amino acid. The sugar fragments and rearranges to form furan ring precursors, which then react with other intermediates to form the final this compound structure.

Biosynthesis in Plants

The biosynthesis of furan derivatives in plants is a complex process that is not as well understood as their formation through thermal processing. While some furanoids are known to be synthesized through specific enzymatic pathways, the biosynthetic route to this compound in plants like Garcinia mangostana, Nicotiana tabacum, and Glycyrrhiza glabra has not been elucidated in detail. It is hypothesized that it may arise from the metabolism of other secondary metabolites within the plant.

Experimental Protocols: Detection and Quantification

The analysis of volatile and semi-volatile compounds like this compound in complex food and plant matrices requires sensitive and specific analytical techniques. Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly employed method for the determination of furan and its derivatives.

Protocol: Analysis of this compound by HS-SPME-GC-MS

This protocol provides a general framework for the analysis of this compound. Optimization of parameters is crucial for different sample matrices.

1. Sample Preparation

-

Solid Samples (e.g., roasted coffee, ground beef):

-

Homogenize the sample to a fine powder or paste.

-

Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

-

Add 5 mL of a saturated NaCl solution to aid in the release of volatile compounds.

-

If quantitative analysis is required, add a known amount of an appropriate internal standard (e.g., deuterated this compound).

-

Immediately seal the vial with a PTFE-faced septum and an aluminum cap.

-

-

Liquid Samples (e.g., coffee beverage, beer):

-

Pipette 5-10 mL of the liquid sample into a 20 mL headspace vial.

-

Add a saturated NaCl solution if necessary to increase ionic strength.

-

Add the internal standard for quantitative analysis.

-

Immediately seal the vial.

-

2. HS-SPME Procedure

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for a broad range of volatile compounds, including furans.

-

Equilibration: Place the sealed vial in a heated agitator or water bath. Equilibrate the sample at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow the analytes to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

3. GC-MS Analysis

-

Desorption: Retract the fiber and immediately insert it into the heated injector port of the GC (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS) is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program: A suitable temperature program is essential for the separation of target analytes. An example program could be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 5°C/min.

-

Ramp 2: Increase to 240°C at 15°C/min, hold for 5 minutes.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: For identification, a full scan mode (e.g., m/z 35-350) is used. For quantification and improved sensitivity, Selected Ion Monitoring (SIM) mode is employed, monitoring characteristic ions of this compound (e.g., m/z 124, 81, 53).

-

Conclusion

This compound is a naturally occurring furan derivative found in a variety of foods, primarily as a result of the Maillard reaction during thermal processing, and has also been identified in certain plant species. While its qualitative presence is established, a significant gap exists in the scientific literature regarding its quantitative levels in these matrices. The analytical methodology for its detection, particularly HS-SPME-GC-MS, is well-developed and provides the necessary sensitivity and selectivity for its determination. Further research is warranted to quantify the concentration of this compound in different foods and plants to better understand its contribution to flavor profiles and to assess dietary exposure. Additionally, elucidation of its biosynthetic pathway in plants remains an open area for investigation.

References

- 1. Furfuryl methyl ketone | C7H8O2 | CID 228583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Maillard reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. futurelearn.com [futurelearn.com]

- 5. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. home.sandiego.edu [home.sandiego.edu]

An In-depth Technical Guide to 2-Furylacetone (CAS 6975-60-6) for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Furylacetone (CAS 6975-60-6), a heterocyclic ketone of interest to researchers, scientists, and professionals in drug development. This document details the physicochemical properties, toxicological profile, and key applications of this compound, with a particular focus on its role as a synthetic intermediate in the pharmaceutical industry. Detailed methodologies for relevant experimental procedures and illustrative diagrams of synthetic and evaluative workflows are included to support practical application and further research.

Introduction

This compound, also known as 1-(2-furanyl)-2-propanone, is a furan derivative characterized by a ketone functional group. It is a naturally occurring compound found in various foods and essential oils and is also synthesized for use as a flavoring agent and fragrance ingredient. Beyond its sensory applications, the unique chemical structure of this compound makes it a valuable building block in organic synthesis, particularly in the construction of more complex heterocyclic systems relevant to medicinal chemistry. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, application, and analysis. The key properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6975-60-6 | |

| Molecular Formula | C₇H₈O₂ | |

| Molecular Weight | 124.14 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Melting Point | 29 °C | |

| Boiling Point | 179-180 °C at 760 mmHg | |

| Density | 1.074 - 1.080 g/cm³ at 25 °C | |

| Refractive Index | 1.499 - 1.505 at 20 °C | |

| Flash Point | 65 °C (149 °F) | |

| Vapor Pressure | 0.938 mmHg at 25 °C (estimated) |

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | 18,480 mg/L at 25 °C (estimated) | |

| Ethanol | Soluble | |

| Ether | Soluble | |

| Triacetin | Soluble |

Toxicological and Safety Information

Acute Toxicity

Table 3: Acute Toxicity Data for 2-Acetylfuran

| Route | Species | LD50/LC50 | Source(s) |

| Oral | Rat | 33 mg/kg | |

| Inhalation | Rat | 1130 mg/m³ (4 h) |

It is important to note that this data is for a related compound and should be used with caution for this compound.

Genotoxicity and Carcinogenicity

Concerns have been raised regarding the genotoxicity of furan-containing compounds. Furan itself is carcinogenic and is known to be metabolized to a reactive dicarbonyl intermediate. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has noted that there is a lack of data on the potential for furan-substituted flavoring agents to form such reactive metabolites. Therefore, the genotoxic potential of this compound has not been fully elucidated and requires further investigation.

Safety and Handling

This compound is classified as an irritant to the eyes, respiratory system, and skin. Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor. Use in a well-ventilated area.

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.

Applications in Drug Development and Organic Synthesis

The furan moiety is a key structural motif in many pharmaceuticals and biologically active compounds. This compound serves as a versatile starting material for the synthesis of various heterocyclic systems.

Synthesis of Cefuroxime

A notable application of furan derivatives is in the synthesis of the cephalosporin antibiotic, Cefuroxime. While the direct synthesis from this compound is not the primary route, the closely related 2-acetylfuran is a key precursor. The synthesis involves the conversion of the acetyl group to a glyoxylic acid, followed by the formation of a methoxyimino side chain, which is then coupled with the 7-aminocephalosporanic acid (7-ACA) core.

Experimental Protocols

General Synthetic Protocol for Cefuroxime Side Chain from 2-Acetylfuran

The following is a generalized experimental protocol for the synthesis of the Cefuroxime side chain precursor, (Z)-2-methoxyimino-2-(2-furyl)acetic acid, from 2-acetylfuran.

Step 1: Oxidation of 2-Acetylfuran to 2-Furylglyoxylic Acid

-

Dissolve 2-acetylfuran in a suitable solvent system.

-

React with an oxidizing agent, such as nitrous acid, under controlled temperature conditions.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or HPLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent.

-

Dry the organic layer, filter, and concentrate under reduced pressure to yield crude 2-furylglyoxylic acid.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Oximation of 2-Furylglyoxylic Acid

-

Dissolve the purified 2-furylglyoxylic acid in a suitable solvent.

-

Add methoxylamine hydrochloride and a base (e.g., sodium acetate) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Dry, filter, and concentrate the organic phase to obtain crude (Z)-2-methoxyimino-2-(2-furyl)acetic acid.

-

Purify the product by recrystallization.

Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of this compound.

-

Gas Chromatography (GC): Due to its volatility, GC is a suitable method for analyzing the purity of this compound. A non-polar capillary column can be used with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation. The spectra would show characteristic peaks for the furan ring protons and carbons, as well as the acetyl and methylene protons and carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, notably the strong carbonyl (C=O) stretch of the ketone and the vibrations associated with the furan ring.

Visualizations

Synthetic Workflow for Cefuroxime from a Furan Precursor

The following diagram illustrates the key synthetic transformations from a 2-acylfuran precursor to the final antibiotic, Cefuroxime.

Caption: Synthetic pathway from 2-acetylfuran to Cefuroxime.

General Workflow for Chemical Compound Evaluation

This diagram outlines a general workflow for the evaluation of a chemical compound for potential applications in research and development.

Caption: A general workflow for the evaluation of a chemical compound.

Conclusion

This compound is a multifaceted compound with established applications in the flavor and fragrance industry and significant potential as a synthetic intermediate in pharmaceutical development. Its physicochemical properties are well-defined, facilitating its use in a laboratory setting. However, a comprehensive understanding of its toxicological profile, particularly concerning its genotoxic potential, requires further investigation. The synthetic utility of the furan core, as exemplified by the synthesis of Cefuroxime from a related precursor, highlights the importance of this compound and similar molecules as valuable building blocks for medicinal chemists. This guide provides a foundational resource for researchers and professionals working with this versatile heterocyclic ketone.

Synonyms for 1-(2-Furyl)-2-propanone in literature

An In-depth Technical Guide to 1-(2-Furyl)-2-propanone for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Furyl)-2-propanone, a furan derivative of interest to researchers in various fields, including chemical synthesis and drug development. The document covers its nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its known biological context.

Chemical Identity and Synonyms

Accurate identification of a chemical compound is fundamental for research and development. 1-(2-Furyl)-2-propanone is known by several names in the literature. A comprehensive list of its synonyms and identifiers is provided in Table 1 to facilitate exhaustive literature searches.

Table 1: Synonyms and Chemical Identifiers for 1-(2-Furyl)-2-propanone

| Category | Identifier | Reference(s) |

| IUPAC Name | 1-(furan-2-yl)propan-2-one | [1] |

| Common Names | 2-Furylacetone, Furfuryl methyl ketone, 2-Acetonylfuran, Methyl furfuryl ketone | [1][2] |

| CAS Registry Number | 6975-60-6 | [1] |

| EINECS Number | 230-234-0 | [2] |

| FEMA Number | 2496 | [2] |

| Other Synonyms | 1-(2-Furanyl)-2-propanone, (2-Furyl)-2-propanone, 1-Furyl-2-propanone | [1] |

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of 1-(2-Furyl)-2-propanone is critical for its application in experimental settings. Table 2 summarizes key quantitative data for this compound.

Table 2: Physicochemical and Spectroscopic Properties of 1-(2-Furyl)-2-propanone

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈O₂ | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| Melting Point | 28-30 °C | [3] |

| Boiling Point | 179-180 °C (at 760 mmHg) | [3] |

| Density | 1.074-1.080 g/cm³ (at 25 °C) | [3] |

| Refractive Index | 1.499-1.505 (at 20 °C) | [3] |

| ¹H NMR (CDCl₃, typical shifts) | δ (ppm): ~2.2 (s, 3H, -CH₃), ~3.8 (s, 2H, -CH₂-), ~6.2-7.4 (m, 3H, furan ring protons) | [4][5] |

| ¹³C NMR (CDCl₃, typical shifts) | δ (ppm): ~29 (-CH₃), ~45 (-CH₂-), ~107, 110, 142, 151 (furan ring carbons), ~205 (C=O) | [6][7] |

| Infrared (IR) Absorption (cm⁻¹) | ~1715 (C=O, ketone), ~3100-3000 (C-H, aromatic), ~2950-2850 (C-H, aliphatic) | [8][9][10] |

| Mass Spectrum (m/z) | Primary fragments at 124 (M⁺), 81, 53 | [11] |

Experimental Protocols

Synthesis of 1-(2-Furyl)-2-propanone via Acetoacetic Ester Condensation

This protocol describes a classical and reliable method for the laboratory-scale synthesis of 1-(2-Furyl)-2-propanone.

Materials and Equipment:

-

2-Furfuryl chloride

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Ethanol (absolute)

-

Diethyl ether

-

Sodium hydroxide (aqueous solution, 10%)

-

Sulfuric acid (dilute)

-

Anhydrous sodium sulfate

-

Standard reflux and distillation glassware

-

Magnetic stirrer and heating mantle

-

Separatory funnel

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1 equivalent) in absolute ethanol. To this solution, add ethyl acetoacetate (1 equivalent) dropwise with stirring.

-

Alkylation: Add 2-furfuryl chloride (1 equivalent) dropwise to the solution of the ethyl acetoacetate enolate. The reaction mixture is then heated to reflux for 2-3 hours to ensure complete reaction.

-

Hydrolysis: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then treated with a 10% aqueous solution of sodium hydroxide and refluxed for 1 hour to hydrolyze the ester.

-

Decarboxylation: The reaction mixture is cooled in an ice bath and carefully acidified with dilute sulfuric acid. The acidified mixture is then gently heated to facilitate decarboxylation, which is visually monitored by the cessation of CO₂ evolution.

-

Purification: The product is extracted with diethyl ether, the organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate. After solvent removal, the crude 1-(2-Furyl)-2-propanone is purified by vacuum distillation.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the identification and purity assessment of 1-(2-Furyl)-2-propanone.[11]

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: HP-5ms (30 m × 0.25 mm, 0.25 μm film thickness) or similar nonpolar capillary column

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 60 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of the purified product in high-purity dichloromethane.

-

Injection: Inject 1 µL of the sample into the GC-MS system.

-

Data Analysis: Identify the peak corresponding to 1-(2-Furyl)-2-propanone based on its retention time and compare the acquired mass spectrum with a reference spectrum from a database such as NIST.

Visualization of Synthetic and Metabolic Pathways

Caption: A plausible synthetic route to 1-(2-Furyl)-2-propanone.

Caption: Hypothesized metabolic context of this compound in Saccharomyces cerevisiae.

Biological Context and Relevance

1-(2-Furyl)-2-propanone has been identified as a metabolite in the yeast Saccharomyces cerevisiae.[2] While the exact metabolic pathway leading to its formation is not yet fully elucidated, its presence suggests a potential link to the central carbon and amino acid metabolism of the organism. One plausible hypothesis is its formation as a byproduct of the Ehrlich pathway, which is responsible for the synthesis of fusel alcohols from amino acids.[12][13] Further investigation into the enzymology and regulation of its biosynthesis could provide valuable insights into yeast metabolism and potentially open avenues for its biotechnological production. For drug development professionals, the furan scaffold present in 1-(2-Furyl)-2-propanone is a common motif in a variety of biologically active molecules, warranting further investigation into the potential pharmacological properties of this specific compound and its derivatives.

References

- 1. Darzens reaction - Wikipedia [en.wikipedia.org]

- 2. Furfuryl methyl ketone | C7H8O2 | CID 228583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. bhu.ac.in [bhu.ac.in]

- 7. compoundchem.com [compoundchem.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. eng.uc.edu [eng.uc.edu]

- 11. Darzens Reaction [organic-chemistry.org]

- 12. Metabolic engineering of Saccharomyces cerevisiae for the production of 2-phenylethanol via Ehrlich pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Improvement of 2-phenylethanol production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering | PLOS One [journals.plos.org]

Health and Safety Data for 2-Furylacetone Exposure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal safety assessment or professional medical advice. All personnel handling 2-Furylacetone should consult the official Safety Data Sheet (SDS) and follow established laboratory safety protocols.

Introduction

This compound (CAS No. 6975-60-6), also known as 1-(2-furyl)propan-2-one, is a flavoring agent found naturally in some foods and also synthesized for use in various products. As with any chemical substance, a thorough understanding of its health and safety profile is crucial for safe handling and risk assessment in research and development settings. This guide provides a comprehensive overview of the available toxicological data, safety precautions, and experimental guidelines related to this compound exposure.

Toxicological Data Summary

Quantitative toxicological data for this compound is limited in the public domain. Much of the available information is qualitative and often extrapolated from data on structurally related furan compounds.

Table 1: Summary of Health and Safety Data for this compound

| Parameter | Data | Source / Comments |

| Chemical Identity | ||

| CAS Number | 6975-60-6 | [1] |

| Synonyms | 1-(2-Furyl)propan-2-one, (2-Furyl)-2-propanone, Furfuryl methyl ketone | [1] |

| Molecular Formula | C₇H₈O₂ | [2] |

| Molecular Weight | 124.14 g/mol | [3] |

| Physical Properties | ||

| Appearance | Clear colorless to yellow liquid | [2] |

| Boiling Point | 179-180 °C | [4] |

| Flash Point | 65 °C (149 °F) | [4] |

| Toxicological Data | ||

| Acute Oral Toxicity | No specific LD50 value found for this compound. A related compound, 2-Acetylfuran (CAS 1192-62-7), has a reported oral LD50 of 33 mg/kg in rats. | [5] |

| Acute Dermal Toxicity | Data not available. | |

| Acute Inhalation Toxicity | No specific LC50 value found for this compound. A related compound, 2-Acetylfuran, has a reported inhalation LC50 of 1130 mg/m³ for a 4-hour exposure in rats. | [5] |

| Skin Corrosion/Irritation | May cause skin irritation.[6] Classified as Skin Irritant Category 2. | [7] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[6] Classified as Eye Irritant Category 2. | [7] |

| Respiratory Irritation | May cause respiratory irritation. | |

| Germ Cell Mutagenicity | There are concerns regarding the genotoxicity of furan-containing compounds. Furan itself can form reactive metabolites that are genotoxic. However, specific in vivo genotoxicity data for this compound is lacking. | [8][9] |

| Carcinogenicity | No specific carcinogenicity studies on this compound were identified. However, furan is classified as "possibly carcinogenic to humans" (Group 2B) by IARC, and furan-containing compounds are under scrutiny. | [10] |

| Occupational Exposure Limits | ||

| Permissible Exposure Limit (PEL) | Not established. | |

| Threshold Limit Value (TLV) | Not established. |

Experimental Protocols

OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure

This method is designed to assess the acute toxic effects of a substance administered orally at a series of fixed dose levels.

-

Test Animals: Typically, rats of a single sex (usually females) are used.[8]

-

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.[11]

-

Dose Administration: The test substance is administered as a single oral dose by gavage.[8] The initial dose is selected from fixed levels (5, 50, 300, 2000, or 5000 mg/kg) based on a sighting study to identify a dose that produces signs of toxicity without mortality.[12]

-

Observation Period: Animals are observed for a total of 14 days.[12] Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.

-

Endpoint: The primary endpoint is the observation of clear signs of toxicity at one of the fixed dose levels. Mortality is also recorded.[12]

OECD Guideline 402: Acute Dermal Toxicity

This guideline outlines the procedure for assessing acute toxicity following dermal application.

-

Test Animals: Adult rats, rabbits, or guinea pigs are typically used.[6]

-

Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[13]

-

Dose Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape.[14]

-

Exposure Duration: The exposure period is typically 24 hours.[14]

-

Observation Period: Following exposure, animals are observed for 14 days for signs of toxicity and mortality.[14]

OECD Guideline 403: Acute Inhalation Toxicity

This method is used to determine the health hazards associated with short-term inhalation exposure to a chemical.

-

Test Animals: Typically, young adult rats are used.[15]

-

Exposure Method: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber.[7][16]

-

Exposure Duration: The standard exposure duration is 4 hours.

-

Concentrations: A limit test at a high concentration or a series of at least three concentrations are used to determine the median lethal concentration (LC50).

-

Observation Period: Animals are observed for at least 14 days post-exposure for signs of toxicity and mortality.[16]

Signaling Pathways and Mechanisms of Toxicity

Direct studies on the signaling pathways affected by this compound are not available. However, research on furan and related compounds provides insights into the likely mechanisms of toxicity. The primary concern is the metabolic activation of the furan ring.

Furan-containing compounds are metabolized by Cytochrome P450 enzymes, particularly CYP2E1, in the liver. This process can generate highly reactive and toxic intermediates. In the case of furan, the metabolite is cis-2-butene-1,4-dial, which is a reactive α,β-unsaturated dialdehyde.[10][17] This reactive metabolite can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and damage.[18]

The downstream effects of this metabolic activation and covalent binding include:

-

Mitochondrial Dysfunction: Interference with mitochondrial energy production.[17][19]

-

Oxidative Stress: Disruption of redox regulation and increased production of reactive oxygen species (ROS).[17][19][20]

-

Impaired Protein Folding: Damage to proteins involved in maintaining cellular homeostasis.[17][19]

-

Genotoxicity: The reactive metabolite can form adducts with DNA, potentially leading to mutations.[10]

These cellular events can ultimately lead to cytotoxicity, particularly in the liver (hepatotoxicity), and may contribute to the carcinogenic potential of furan compounds.[18]

References

- 1. Furfuryl methyl ketone | C7H8O2 | CID 228583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 1-(2-フリル)アセトン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-furyl acetone, 6975-60-6 [thegoodscentscompany.com]

- 5. fishersci.com [fishersci.com]

- 6. oecd.org [oecd.org]

- 7. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]

- 11. scribd.com [scribd.com]

- 12. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 13. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 14. nucro-technics.com [nucro-technics.com]

- 15. oecd.org [oecd.org]

- 16. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 17. Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity. | Semantic Scholar [semanticscholar.org]

- 20. Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of 2-Furylacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract